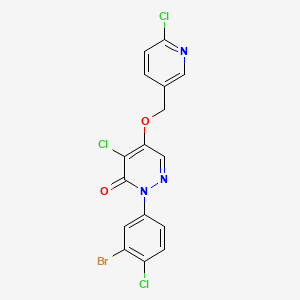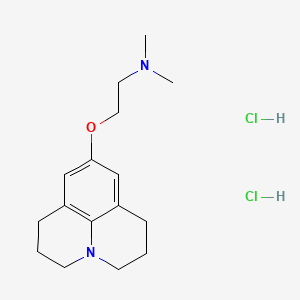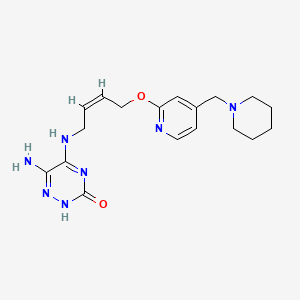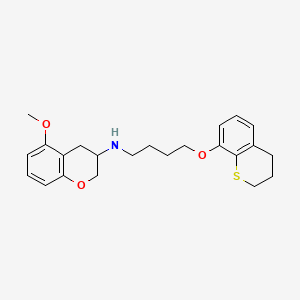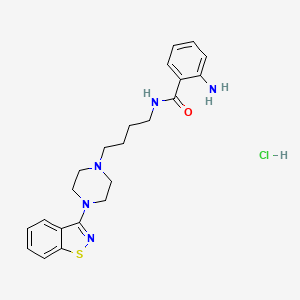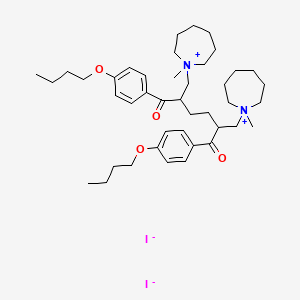
1H-Azepinium, 1,1'-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepinium, 1,1’-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes azepinium rings and butoxybenzoyl groups. It is of interest due to its potential reactivity and applications in synthetic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepinium, 1,1’-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) typically involves multi-step organic reactions. The process may start with the preparation of the azepinium ring, followed by the introduction of butoxybenzoyl groups through acylation reactions. The final step often involves the iodination to form the diiodide salt.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Azepinium, 1,1’-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the azepinium ring or the butoxybenzoyl groups.
Substitution: The iodide ions can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, cyanides, or amines can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1H-Azepinium, 1,1’-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) depends on its interaction with molecular targets. The azepinium ring may interact with biological receptors or enzymes, while the butoxybenzoyl groups can influence the compound’s solubility and reactivity. The iodide ions may also play a role in the compound’s overall activity.
Comparación Con Compuestos Similares
1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide): Similar structure but with methoxy groups instead of butoxy groups.
1H-Azepinium, 1,1’-(2,5-bis(4-ethoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide): Similar structure but with ethoxy groups instead of butoxy groups.
Uniqueness: The presence of butoxybenzoyl groups in 1H-Azepinium, 1,1’-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propiedades
Número CAS |
88233-61-8 |
|---|---|
Fórmula molecular |
C42H66I2N2O4 |
Peso molecular |
916.8 g/mol |
Nombre IUPAC |
1,6-bis(4-butoxyphenyl)-2,5-bis[(1-methylazepan-1-ium-1-yl)methyl]hexane-1,6-dione;diiodide |
InChI |
InChI=1S/C42H66N2O4.2HI/c1-5-7-31-47-39-23-19-35(20-24-39)41(45)37(33-43(3)27-13-9-10-14-28-43)17-18-38(34-44(4)29-15-11-12-16-30-44)42(46)36-21-25-40(26-22-36)48-32-8-6-2;;/h19-26,37-38H,5-18,27-34H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
GVNZEZLOQRLJDN-UHFFFAOYSA-L |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)C(CCC(C[N+]2(CCCCCC2)C)C(=O)C3=CC=C(C=C3)OCCCC)C[N+]4(CCCCCC4)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


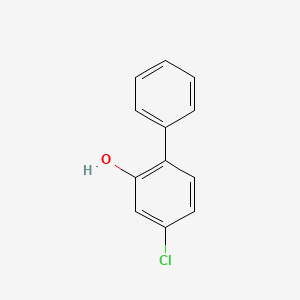

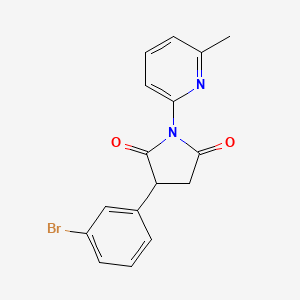
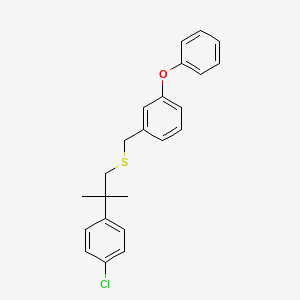
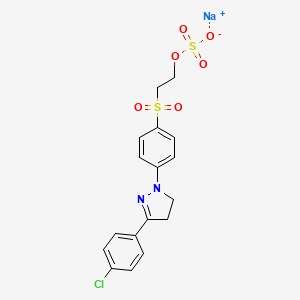
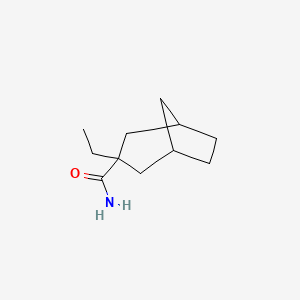
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
